6H-Purin-6-one, 2-amino-1,9-dihydro-8-(4-methylphenyl)-
Description
6H-Purin-6-one, 2-amino-1,9-dihydro-8-(4-methylphenyl)- is a derivative of purine, a heterocyclic aromatic organic compound
Properties
CAS No. |
79953-08-5 |
|---|---|
Molecular Formula |
C12H11N5O |
Molecular Weight |
241.25 g/mol |
IUPAC Name |
2-amino-8-(4-methylphenyl)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C12H11N5O/c1-6-2-4-7(5-3-6)9-14-8-10(15-9)16-12(13)17-11(8)18/h2-5H,1H3,(H4,13,14,15,16,17,18) |
InChI Key |
MAOSVRNCEHZUMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2)C(=O)NC(=N3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purin-6-one, 2-amino-1,9-dihydro-8-(4-methylphenyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with purine derivatives under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and efficiency in production. Solvent extraction and crystallization are commonly employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
6H-Purin-6-one, 2-amino-1,9-dihydro-8-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
6H-Purin-6-one, 2-amino-1,9-dihydro-8-(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6H-Purin-6-one, 2-amino-1,9-dihydro-8-(4-methylphenyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,7-dihydro-6H-purin-6-one: Another purine derivative with similar structural features.
2-Amino-6-hydroxypurine: Known for its role in nucleic acid chemistry.
2-Aminohypoxanthine: Studied for its biochemical properties.
Uniqueness
6H-Purin-6-one, 2-amino-1,9-dihydro-8-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylphenyl group enhances its stability and reactivity compared to other purine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
